3-Chloro-4-sulfanylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-sulfanylbenzamide is an organic compound that features a benzene ring substituted with a chlorine atom at the third position and a sulfanyl group at the fourth position, along with an amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-sulfanylbenzamide typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfanylation processes, followed by amidation. These processes are typically optimized for high yield and purity, using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-sulfanylbenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives
Reduction: Dechlorinated or modified amide derivatives
Substitution: Various substituted benzamide derivatives
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-sulfanylbenzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Chloro-4-sulfanylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets.
Pathways Involved: The exact pathways may vary depending on the specific application, but could include pathways related to cell signaling, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-methylbenzamide: Similar structure but with a methyl group instead of a sulfanyl group.
4-Chloro-3-sulfanylbenzamide: Similar structure but with the positions of the chlorine and sulfanyl groups swapped.
3-Bromo-4-sulfanylbenzamide: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
3-Chloro-4-sulfanylbenzamide is unique due to the presence of both a chlorine atom and a sulfanyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
1260497-35-5 |
---|---|
Molekularformel |
C7H6ClNOS |
Molekulargewicht |
187.65 g/mol |
IUPAC-Name |
3-chloro-4-sulfanylbenzamide |
InChI |
InChI=1S/C7H6ClNOS/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,11H,(H2,9,10) |
InChI-Schlüssel |
FNFDRQNCCXPITC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)N)Cl)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.